molecular formula C18H18N2O3S B2749621 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034255-52-0

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2749621
CAS No.: 2034255-52-0
M. Wt: 342.41
InChI Key: OGYPFEUVBPAOMP-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Research has demonstrated the utility of related heterocyclic compounds in synthesizing various derivatives through chemical reactions. For instance, compounds involving benzo[b]thiophen-2-yl and furan moieties have been synthesized and explored for their reactivity towards nitrogen nucleophiles, yielding a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Such chemical versatility highlights the compound's potential as a precursor in heterocyclic synthesis.

Biological Activity and Pharmacological Potential

Some derivatives related to the compound have been explored for their biological activities. For instance, the synthesis and conformational analysis of C-thioribonucleosides related to tiazofurin have revealed insights into their cytotoxicity towards human leukemia cells and their interaction with biological molecules such as inosine 5'-monophosphate dehydrogenase (IMPDH) (Franchetti et al., 2000). Such studies suggest the potential for these compounds to be developed into pharmacological agents.

Catalytic Applications and Chemical Transformations

The compound's structural framework has relevance in catalysis, as evidenced by research on the C-H bond activation/borylation of furans and thiophenes using iron N-heterocyclic carbene complexes. This process showcases the compound's potential in facilitating regioselective transformations, a crucial aspect of synthetic chemistry (Hatanaka et al., 2010).

Environmental and Analytical Chemistry

Compounds with structural similarities have been identified in environmental samples, indicating their formation through natural or anthropogenic processes. The presence of phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum, as reported by Marynowski et al. (2002), highlights the ecological relevance and potential environmental impact of such compounds (Marynowski et al., 2002).

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(17-14-3-1-2-4-15(14)23-20-17)19-9-7-13-5-6-16(24-13)12-8-10-22-11-12/h5-6,8,10-11H,1-4,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYPFEUVBPAOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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